molecular formula C14H11NOS B14591515 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one CAS No. 61576-35-0

1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one

Cat. No.: B14591515
CAS No.: 61576-35-0
M. Wt: 241.31 g/mol
InChI Key: KZIRIISKXMJHON-UHFFFAOYSA-N
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Description

1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinolinone family It is characterized by the presence of a benzo-fused isoquinolinone core with a methylsulfanyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper catalyst. This method efficiently produces isoquinolines via a three-component cyclization reaction . Another method involves the use of rhodium-catalyzed C-H activation/annulation reactions, which provide isoquinolinones in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed coupling reactions followed by cyclization is a common industrial approach due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-methylsulfanyl-2H-isoquinolin-3-one: Similar structure but lacks the benzo-fused ring.

    2-methylsulfanyl-1H-benzo[g]isoquinolin-3-one: Similar structure with a different position of the methylsulfanyl group.

Uniqueness

1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one is unique due to its specific substitution pattern and the presence of both the benzo-fused ring and the isoquinolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61576-35-0

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one

InChI

InChI=1S/C14H11NOS/c1-17-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13(16)15-14/h2-8H,1H3,(H,15,16)

InChI Key

KZIRIISKXMJHON-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=C3C=CC=CC3=CC2=CC(=O)N1

Origin of Product

United States

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